molecular formula C17H19BrN2O B14796499 2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol

2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol

Cat. No.: B14796499
M. Wt: 347.2 g/mol
InChI Key: HEWCHOBPPVEOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes and pigments. This particular compound is notable for its unique structure, which includes a bromine atom, a tert-butyl group, and a methylphenyl diazenyl group attached to a phenol ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol typically involves a multi-step process. One common method starts with the bromination of 4-tert-butylphenol to form 2-bromo-4-tert-butylphenol. This intermediate is then subjected to diazotization and azo coupling reactions with 4-methylphenylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenol group can also participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-tert-butylphenol: Lacks the azo group and has different chemical properties.

    4-bromo-2,6-di-tert-butylphenol: Similar structure but with additional tert-butyl groups.

    2,6-dibromo-4-(tert-butyl)phenol: Contains two bromine atoms and a tert-butyl group.

Uniqueness

2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol is unique due to its combination of a bromine atom, a tert-butyl group, and a methylphenyl diazenyl group. This unique structure imparts specific chemical and physical properties that make it valuable in various applications .

Properties

Molecular Formula

C17H19BrN2O

Molecular Weight

347.2 g/mol

IUPAC Name

2-bromo-4-tert-butyl-6-[(4-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C17H19BrN2O/c1-11-5-7-13(8-6-11)19-20-15-10-12(17(2,3)4)9-14(18)16(15)21/h5-10,21H,1-4H3

InChI Key

HEWCHOBPPVEOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.